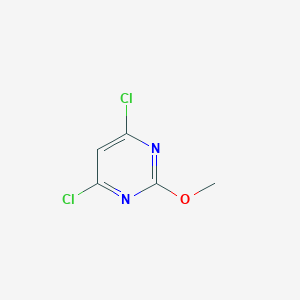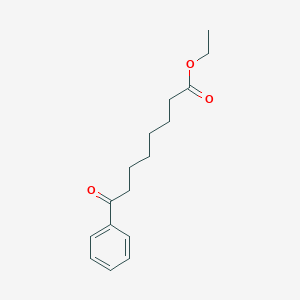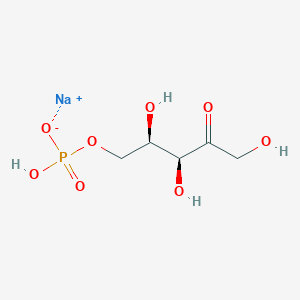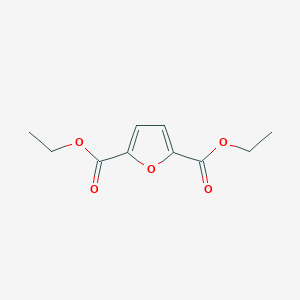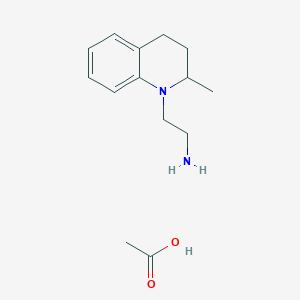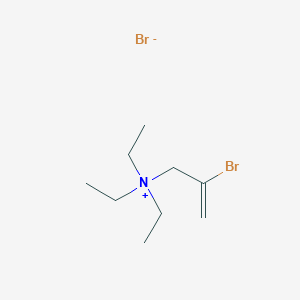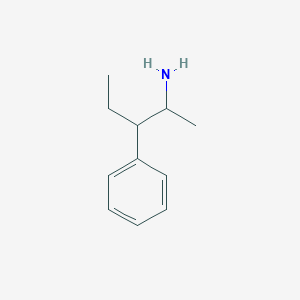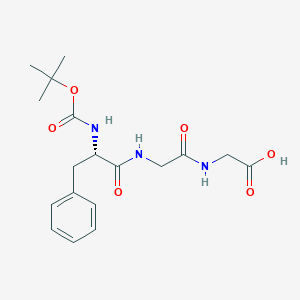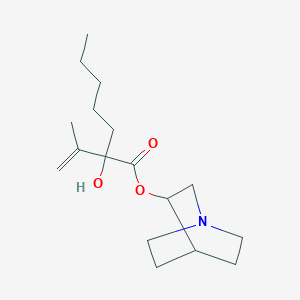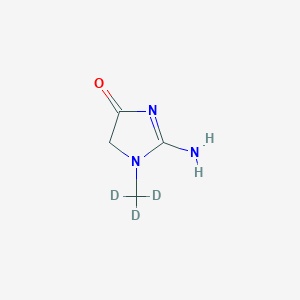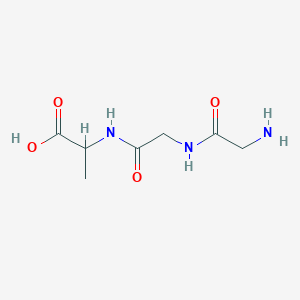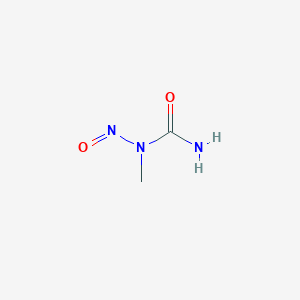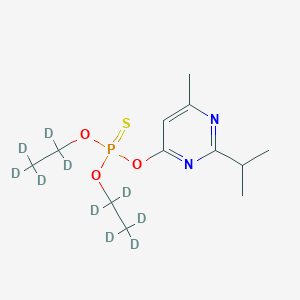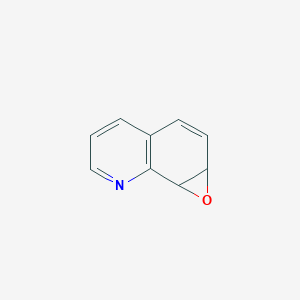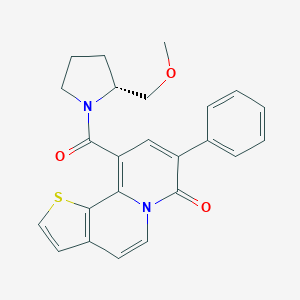
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, also known as MQPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MQPA is a potent inhibitor of serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis.
Wirkmechanismus
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine works by irreversibly inhibiting serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis. 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine binds covalently to the active site of the enzyme, thereby preventing its activity.
Biochemische Und Physiologische Effekte
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects, including inhibition of blood coagulation, inflammation, and apoptosis. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have anti-tumor activity, which may be due to its ability to inhibit the activity of serine proteases that are involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine in lab experiments is its high potency and specificity for serine proteases. This makes it an ideal tool for studying the function of these enzymes in various biological systems. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one of the limitations of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is its irreversible inhibition of serine proteases, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine. One area of interest is its potential use as a therapeutic agent for the treatment of diseases that are associated with dysregulated serine protease activity, such as cancer, Alzheimer's disease, and inflammatory disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, as well as its potential limitations and drawbacks as a research tool. Finally, there is a need for the development of new and improved inhibitors of serine proteases that can overcome the limitations of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine and provide new insights into the function of these enzymes in various biological systems.
Synthesemethoden
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine can be synthesized through a multi-step process that involves the reaction of several starting materials, including 2-methoxymethylpyrrolidine, 7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizine-10-carboxylic acid, and thionyl chloride. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for studying the function of serine proteases in various biological systems. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis, and their dysregulation has been implicated in several diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
104604-60-6 |
|---|---|
Produktname |
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine |
Molekularformel |
C24H22N2O3S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
10-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-8-phenylthieno[2,3-a]quinolizin-7-one |
InChI |
InChI=1S/C24H22N2O3S/c1-29-15-18-8-5-11-25(18)24(28)20-14-19(16-6-3-2-4-7-16)23(27)26-12-9-17-10-13-30-22(17)21(20)26/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3/t18-/m1/s1 |
InChI-Schlüssel |
FPZGMBQNUCUBND-GOSISDBHSA-N |
Isomerische SMILES |
COC[C@H]1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
SMILES |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Kanonische SMILES |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Andere CAS-Nummern |
104604-60-6 |
Synonyme |
2-(methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine MOTQP Ro 195686 Ro-195686 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



